Trichlormethiazide
説明
特性
IUPAC Name |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJSLTNSBFUCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023699 | |
| Record name | Trichlormethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trichlormethiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L | |
| Record name | Trichlormethiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRICHLORMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichlormethiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER | |
CAS No. |
133-67-5 | |
| Record name | Trichlormethiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlormethiazide [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlormethiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trichlormethiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trichlormethiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlormethiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlormethiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLORMETHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRICHLORMETHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichlormethiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路および反応条件: トリクロルメチアジドの合成には、塩基の存在下で6-クロロ-3,4-ジヒドロ-2H-1,2,4-ベンゾチアジアジン-7-スルホンアミド1,1-ジオキシドをジクロロメチルメチルエーテルと反応させることが含まれます 。 反応条件には、通常、50〜60°Cの温度範囲と2〜3時間の反応時間が含まれます .
工業的生産方法: トリクロルメチアジドの工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、高純度試薬と制御された反応条件を使用し、最終製品の一貫した品質を確保することが含まれます 。 次に、製品を再結晶化して乾燥させて、目的の純度レベルを得ます .
化学反応の分析
反応の種類: トリクロルメチアジドは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
生成される主要な生成物:
酸化: スルホキシドとスルホン.
還元: アミン誘導体.
科学的研究の応用
Antihypertensive Therapy
Trichlormethiazide is widely utilized in the treatment of hypertension, either as a monotherapy or in combination with other antihypertensive agents. It works by promoting diuresis, which helps lower blood pressure by reducing blood volume.
- Efficacy in Hypertension: A study comparing various antihypertensive medications found that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension, particularly when used in combination with other drugs like angiotensin-converting enzyme inhibitors or calcium channel blockers .
- Combination Therapy: In diabetic patients, combination therapies involving this compound showed significant improvements in blood pressure control compared to monotherapy with other classes of antihypertensives .
Management of Edema
This compound is indicated for the management of edema associated with several conditions:
- Congestive Heart Failure: It is commonly prescribed to alleviate fluid retention in patients with congestive heart failure .
- Renal Dysfunction: The drug has been effective in treating edema resulting from nephrotic syndrome, acute glomerulonephritis, and chronic renal failure .
Clinical Case Studies
Several clinical trials have highlighted the effectiveness and safety profile of this compound:
- Pilot Study on Autosomal Dominant Polycystic Kidney Disease (ADPKD): A randomized controlled trial assessed the impact of this compound on urinary volume and quality of life in patients receiving tolvaptan. The results indicated that it could improve tolerability and renal function parameters .
- Adverse Effects Monitoring: A study analyzing the adverse effects associated with this compound found that it can lead to decreased serum potassium and increased serum uric acid levels. Monitoring these parameters is crucial during treatment .
Pharmacological Insights
This compound's mechanism of action involves inhibition of sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water:
This diuretic effect is beneficial not only for hypertension but also for reducing edema associated with various medical conditions.
Research Findings
Recent studies have explored innovative applications of this compound:
- Nanoparticle Interaction: Research has investigated the adsorption of this compound on gold nanoparticles, revealing potential enhancements in its bioactivity and anticancer properties through molecular docking studies .
- Comparative Effectiveness: The EXCITE-HT study demonstrated that esaxerenone was non-inferior to this compound regarding blood pressure reduction, indicating its competitive position among antihypertensives .
作用機序
トリクロルメチアジドは、ヘンレのループの上行脚と腎臓の遠位尿細管におけるナトリウムイオンと塩化物イオンの能動的再吸収を阻害することでその効果を発揮します 。 この阻害により、ナトリウム、塩化物、および水の排泄が増加し、利尿作用が生じます 。 さらに、トリクロルメチアジドは、血管平滑筋におけるカルシウム活性化カリウムチャネルを活性化し、血管組織におけるさまざまな炭酸脱水酵素を阻害することにより、血管拡張を引き起こします .
類似の化合物:
ヒドロクロロチアジド: 構造と機能が類似しており、高血圧と浮腫の治療に使用されます.
クロロチアジド: 同様の特性を持つ別のチアジド系利尿薬です.
ベンドロフルメチアジド: 同様の治療目的で使用されます.
トリクロルメチアジドの独自性: トリクロルメチアジドは、他のチアジドと比較して利尿作用を増強するジクロロメチル基を含む特定の化学構造によりユニークです 。 この構造上の違いは、その独特の薬物動態および薬力学特性に貢献しています .
類似化合物との比較
Hydrochlorothiazide and Bendroflumethiazide
Trichlormethiazide exhibits greater potency in inhibiting chloride transport compared to hydrochlorothiazide. In rabbit distal colon studies, this compound (10⁻⁴ M) reduced net Cl⁻ absorption by 53%, outperforming hydrochlorothiazide (20% reduction) . Bendroflumethiazide showed intermediate efficacy (36% reduction). This hierarchy aligns with their diuretic potency in renal epithelia.
Table 1: Chloride Transport Inhibition by Thiazides
| Thiazide | Cl⁻ Absorption Inhibition (%) |
|---|---|
| This compound | 53 |
| Bendroflumethiazide | 36 |
| Hydrochlorothiazide | 20 |
Non-Thiazide Antihypertensives
Azelnidipine (CCB)
In the COAT trial (n=240), azelnidipine (16 mg/day) reduced systolic/diastolic BP more effectively than this compound (2 mg/day) (−10.7/−6.6 mmHg vs. −7.1/−3.3 mmHg; P < 0.001). However, both worsened glycemic control (HbA1c increased by +0.19% in both groups). This compound outperformed azelnidipine in reducing proteinuria, a critical factor in diabetic nephropathy .
Table 2: COAT Trial Outcomes (48 Weeks)
| Parameter | Azelnidipine | This compound |
|---|---|---|
| Δ SBP/DBP (mmHg) | −10.7/−6.6 | −7.1/−3.3 |
| Δ HbA1c (%) | +0.19 | +0.19 |
| Proteinuria Reduction | Moderate | Significant |
| Adverse Events | Edema (15.5%) | Dizziness (15.1%) |
Esaxerenone (Mineralocorticoid Receptor Blocker)
In the EXCITE-HT trial (n=585), esaxerenone (2.5–5 mg/day) demonstrated non-inferiority to this compound (1–2 mg/day) in BP reduction (−12.2/−6.5 mmHg vs. −10.0/−5.9 mmHg). Esaxerenone also showed superior safety, with fewer electrolyte disturbances (hypokalemia: 0.7% vs. 2.1%) and comparable adverse event rates (35.1% vs. 37.6%) .
Aldosterone Antagonists
Spironolactone
As add-on therapy to RAS blockers in diabetic kidney disease (n=33), spironolactone (25 mg/day) and this compound (2 mg/day) similarly reduced albuminuria (−38.9% vs. −41.9%, P = 0.270). However, spironolactone posed hyperkalemia risks (serum K⁺ +0.2 mEq/L), while this compound caused hypokalemia (−0.4 mEq/L) and hyperuricemia .
Table 3: Albuminuria Reduction in Diabetic CKD
| Parameter | Spironolactone | This compound |
|---|---|---|
| Δ Urinary ACR (%) | −38.9 | −41.9 |
| Δ Serum K⁺ (mEq/L) | +0.2 | −0.4 |
| Δ Uric Acid (mg/dL) | +0.1 | +0.5 |
生物活性
Trichlormethiazide (TCM) is a thiazide diuretic widely used in the management of hypertension and edema associated with heart failure. Its biological activity extends beyond diuresis, influencing various physiological mechanisms and potential therapeutic applications, including anticancer properties. This article reviews the biological activity of TCM, supported by data tables, case studies, and detailed research findings.
TCM primarily functions by inhibiting the Na+-Cl- symporter in the distal convoluted tubule of the nephron, leading to increased sodium and chloride excretion. This diuretic effect results in decreased blood volume and, consequently, lower blood pressure. The compound also affects electrolyte balance, notably potassium levels, which can lead to hypokalemia in some patients .
Pharmacological Properties
1. Diuretic Activity:
- TCM is effective in reducing urinary volume and managing fluid retention. A recent pilot randomized controlled trial (RCT) demonstrated its efficacy in patients with autosomal dominant polycystic kidney disease (ADPKD), showing improved tolerability when combined with tolvaptan .
2. Antihypertensive Effects:
- In a cohort study involving 1,204 subjects, TCM was used in 34.9% of patients for hypertension management. The study reported significant reductions in systolic and diastolic blood pressure over a 12-week period .
3. Anticancer Potential:
- Recent investigations into TCM's anticancer properties revealed that it acts as an effective inhibitor against lung cancer cells through molecular docking studies. The drug exhibited enhanced bioactivity when adsorbed onto gold nanoparticles (AuNPs), suggesting potential for targeted cancer therapies .
Case Studies
Case Study 1: Efficacy in ADPKD
- A pilot RCT assessed TCM's impact on urinary volume in ADPKD patients. Results indicated a significant reduction in urinary output, enhancing patient quality of life while maintaining renal function .
Case Study 2: Comparative Efficacy with Azelnidipine
- A study comparing TCM with azelnidipine showed that while both drugs effectively managed blood pressure, azelnidipine had superior outcomes regarding blood pressure control and fewer adverse effects over a 48-week follow-up .
Adverse Effects
Despite its benefits, TCM can lead to adverse effects such as:
- Electrolyte Imbalance: Notably hypokalemia and hyperuricemia were observed in patients using TCM .
- Dizziness and Edema: Common side effects reported during clinical trials included dizziness and peripheral edema .
Table 1: Summary of Clinical Findings on this compound
Q & A
Q. What analytical methods are recommended for assessing the purity of trichlormethiazide in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method for quantifying this compound and detecting related substances. The operating conditions include a reversed-phase C18 column, mobile phase (e.g., acetonitrile and phosphate buffer), UV detection at 254 nm, and flow rates optimized for peak resolution. System suitability tests ensure precision, with acceptance criteria for tailing factor and theoretical plates . For impurity profiling, the area percentage method is used to quantify impurities like 4-amino-6-chlorobenzene-1,3-disulfonamide (≤2.0%) and total impurities (≤2.5%) .
Q. How should this compound be stored and prepared for experimental use?
this compound is soluble in dimethyl sulfoxide (DMSO) at 54 mg/mL. For stability, store the powder at -20°C (3-year shelf life) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation. Use ice packs during transport to maintain integrity .
Q. What are the primary pharmacological mechanisms of this compound?
this compound inhibits sodium-chloride symporters in the distal convoluted tubule, reducing electrolyte reabsorption. This increases urinary excretion of Na⁺, K⁺, and Cl⁻, leading to diuresis and antihypertensive effects. Its structural similarity to hydrochlorothiazide allows comparable applications in hypertension and edema management .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s adverse effect profiles across clinical studies?
Discrepancies in reported adverse effects (e.g., hypokalemia, hyperuricemia) may arise from differences in dosage, patient demographics, or co-administered drugs. A retrospective cohort study using propensity-score matching found that 2 mg/day this compound significantly lowered serum potassium (mean difference: -0.39 mEq/L) and increased uric acid (+1.1 mg/dL) compared to controls. Researchers should stratify analyses by dosage, comorbidities (e.g., renal impairment), and adjust for confounders like concurrent angiotensin receptor blockers (ARBs) .
Q. What experimental designs are optimal for non-inferiority trials comparing this compound with newer antihypertensive agents?
The EXCITE-HT trial (2024) provides a template:
- Sample size : 270 per group to achieve ≥80% power and a 2.5% one-sided type 1 error rate.
- Endpoint validation : Use least squares mean differences in systolic/diastolic blood pressure (BP) with 95% confidence intervals (CIs). Non-inferiority margins (3.9 mmHg for systolic, 2.1 mmHg for diastolic) must align with clinical relevance.
- Statistical adjustments : Apply last observation carried forward (LOCF) for missing BP data and analyze via covariance models .
Q. How can X-ray powder diffraction (XRPD) and computational methods elucidate this compound’s solid-state properties?
XRPD paired with density functional theory (DFT-D) calculations revealed this compound’s racemic crystal structure, stabilized by N–H⋯O hydrogen bonds, π–π interactions, and C–Cl⋯π contacts. Hirshfeld surface analysis quantifies intermolecular interactions, aiding in predicting solubility and stability. Researchers should validate computational models against experimental diffraction data (e.g., Cu Kα radiation, 2θ range: 5°–50°) .
Q. What methodologies address challenges in synthesizing and characterizing this compound derivatives?
- Synthesis : Modify the benzene-disulfonamide core via chlorination or substitution at the 3-position to enhance diuretic potency.
- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for purity. For novel analogs, provide elemental analysis and high-resolution spectral data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry) .
Methodological Guidance for Data Analysis
Q. How should researchers handle missing data in longitudinal studies on this compound’s efficacy?
Impute missing endpoints using the LOCF method if discontinuation rates are low (<10%). For higher attrition, apply multiple imputation (MI) or mixed-effects models for repeated measures (MMRM) to reduce bias. Sensitivity analyses (e.g., worst-case scenarios) validate robustness .
Q. What statistical approaches are recommended for meta-analyses of this compound’s renal effects?
- Effect size calculation : Use standardized mean differences (SMDs) for continuous outcomes (e.g., creatinine clearance).
- Heterogeneity assessment : Apply I² statistics; if >50%, employ random-effects models.
- Subgroup analyses : Stratify by study duration, dosage, and patient age to identify moderators .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when studying this compound in human trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
